molecular formula C15H25NO2 B4431500 methyl [1-(1-adamantyl)propyl]carbamate

methyl [1-(1-adamantyl)propyl]carbamate

Cat. No. B4431500
M. Wt: 251.36 g/mol
InChI Key: BDYCKCXMZTZXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [1-(1-adamantyl)propyl]carbamate, also known as AChE inhibitor, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine (ACh).

Mechanism of Action

Methyl [1-(1-adamantyl)propyl]carbamate works by inhibiting the activity of this compound, which leads to an accumulation of ACh in the synaptic cleft. This results in an increase in the duration and intensity of cholinergic neurotransmission, which can have both beneficial and harmful effects. The mechanism of action of this compound is similar to that of other this compound inhibitors such as donepezil and rivastigmine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the dose, duration of exposure, and individual susceptibility. In general, this compound inhibition can lead to an increase in ACh levels, which can have both beneficial and harmful effects. Beneficial effects include improved cognitive function, memory, and learning, while harmful effects include muscle weakness, respiratory failure, and seizures.

Advantages and Limitations for Lab Experiments

Methyl [1-(1-adamantyl)propyl]carbamate has several advantages for lab experiments. It is a potent and selective this compound inhibitor that can be used to study the role of this compound in the nervous system. It is also relatively stable and easy to synthesize. However, there are also some limitations to its use. For example, it can be toxic at high doses and can have off-target effects on other enzymes and receptors.

Future Directions

There are several future directions for research on methyl [1-(1-adamantyl)propyl]carbamate. One area of interest is the development of new this compound inhibitors with improved selectivity and safety profiles. Another area of interest is the investigation of the role of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research on the biochemical and physiological effects of this compound inhibition, particularly in relation to cognitive function, memory, and learning.
Conclusion
In conclusion, this compound is a potent this compound inhibitor that has been widely used in scientific research. It has several advantages for lab experiments, including its potency and selectivity. However, it also has some limitations, including its toxicity at high doses. Future research on this compound should focus on the development of new this compound inhibitors with improved safety profiles and the investigation of the role of this compound in neurodegenerative diseases.

Scientific Research Applications

Methyl [1-(1-adamantyl)propyl]carbamate has been widely used in scientific research as an this compound inhibitor. It has been used to study the role of this compound in the nervous system and to develop new treatments for diseases such as Alzheimer's and Parkinson's. It has also been used to investigate the effects of this compound inhibition on cognitive function, memory, and learning.

properties

IUPAC Name

methyl N-[1-(1-adamantyl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-3-13(16-14(17)18-2)15-7-10-4-11(8-15)6-12(5-10)9-15/h10-13H,3-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYCKCXMZTZXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl [1-(1-adamantyl)propyl]carbamate
Reactant of Route 2
Reactant of Route 2
methyl [1-(1-adamantyl)propyl]carbamate
Reactant of Route 3
Reactant of Route 3
methyl [1-(1-adamantyl)propyl]carbamate
Reactant of Route 4
Reactant of Route 4
methyl [1-(1-adamantyl)propyl]carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl [1-(1-adamantyl)propyl]carbamate
Reactant of Route 6
Reactant of Route 6
methyl [1-(1-adamantyl)propyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.